molecular formula C11H13NO4 B12987524 Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate

Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate

Cat. No.: B12987524
M. Wt: 223.22 g/mol
InChI Key: SMFGCRCXOJAUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate is a complex organic compound with the molecular formula C11H13NO4. It belongs to the class of indolizine derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate typically involves the reaction of 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted indolizine derivatives, which can have enhanced biological or chemical properties .

Scientific Research Applications

Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indolizine derivatives such as:

Uniqueness

Ethyl 7-hydroxy-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylate is unique due to its specific ethyl ester functional group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds .

Properties

IUPAC Name

ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H-indolizine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-16-11(15)9-4-3-7-5-8(13)6-10(14)12(7)9/h5-6,9,13H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMFGCRCXOJAUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=CC(=CC(=O)N12)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.